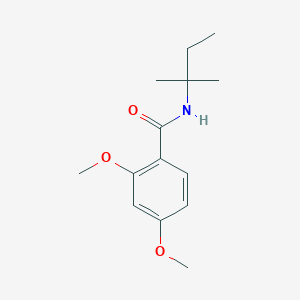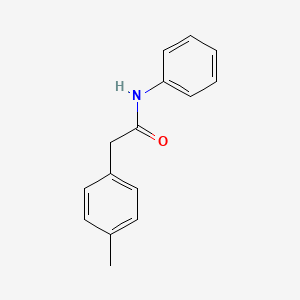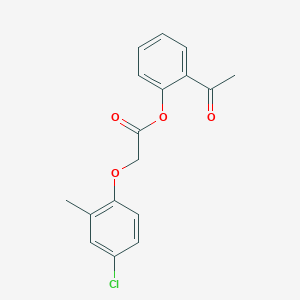
N-(1,1-dimethylpropyl)-2,4-dimethoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1,1-dimethylpropyl)-2,4-dimethoxybenzamide, also known as DMTB, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. DMTB belongs to the class of benzamides and has been found to have various biological effects, including anti-inflammatory, anti-cancer, and neuroprotective properties.
作用机制
The mechanism of action of N-(1,1-dimethylpropyl)-2,4-dimethoxybenzamide is not fully understood, but it is believed to act through multiple pathways. N-(1,1-dimethylpropyl)-2,4-dimethoxybenzamide has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. N-(1,1-dimethylpropyl)-2,4-dimethoxybenzamide has also been found to inhibit the activity of histone deacetylases (HDACs), enzymes that are involved in the regulation of gene expression. Additionally, N-(1,1-dimethylpropyl)-2,4-dimethoxybenzamide has been found to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of antioxidant and anti-inflammatory genes.
Biochemical and Physiological Effects
N-(1,1-dimethylpropyl)-2,4-dimethoxybenzamide has been found to have various biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha). N-(1,1-dimethylpropyl)-2,4-dimethoxybenzamide has also been shown to inhibit the proliferation of cancer cells and induce apoptosis, or programmed cell death. Additionally, N-(1,1-dimethylpropyl)-2,4-dimethoxybenzamide has been found to increase the expression of antioxidant enzymes such as heme oxygenase-1 (HO-1) and superoxide dismutase (SOD), which play a role in protecting cells from oxidative stress.
实验室实验的优点和局限性
N-(1,1-dimethylpropyl)-2,4-dimethoxybenzamide has several advantages for lab experiments. It is a relatively stable compound and can be easily synthesized in large quantities. N-(1,1-dimethylpropyl)-2,4-dimethoxybenzamide has also been found to have low toxicity and is well-tolerated in animal models. However, there are also limitations to using N-(1,1-dimethylpropyl)-2,4-dimethoxybenzamide in lab experiments. Its mechanism of action is not fully understood, and more research is needed to elucidate its effects on different cell types and in different disease models.
未来方向
There are several future directions for research on N-(1,1-dimethylpropyl)-2,4-dimethoxybenzamide. One area of interest is its potential use in the treatment of inflammatory diseases such as arthritis and colitis. Further studies are needed to determine the optimal dosage and administration route for N-(1,1-dimethylpropyl)-2,4-dimethoxybenzamide in these conditions. Another area of interest is its potential use in the treatment of cancer. More research is needed to determine the efficacy of N-(1,1-dimethylpropyl)-2,4-dimethoxybenzamide in different cancer types and to identify potential combination therapies. Finally, there is also potential for N-(1,1-dimethylpropyl)-2,4-dimethoxybenzamide to be used in the treatment of neurodegenerative diseases such as Parkinson's disease and Alzheimer's disease. Further studies are needed to determine the optimal dosage and administration route for N-(1,1-dimethylpropyl)-2,4-dimethoxybenzamide in these conditions and to elucidate its mechanism of action.
Conclusion
In conclusion, N-(1,1-dimethylpropyl)-2,4-dimethoxybenzamide is a promising compound that has potential therapeutic applications in the treatment of inflammatory diseases, cancer, and neurodegenerative diseases. Its mechanism of action is not fully understood, but it has been found to have anti-inflammatory, anti-cancer, and neuroprotective properties. Further research is needed to determine the optimal dosage and administration route for N-(1,1-dimethylpropyl)-2,4-dimethoxybenzamide in different disease models and to identify potential combination therapies.
合成方法
The synthesis of N-(1,1-dimethylpropyl)-2,4-dimethoxybenzamide involves the reaction of 2,4-dimethoxybenzoic acid with N-(1,1-dimethylpropyl)amine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The reaction yields N-(1,1-dimethylpropyl)-2,4-dimethoxybenzamide as a white crystalline powder with a melting point of 82-84°C.
科学研究应用
N-(1,1-dimethylpropyl)-2,4-dimethoxybenzamide has been extensively studied for its potential therapeutic applications. It has been found to have anti-inflammatory properties and has been shown to reduce inflammation in animal models of arthritis and colitis. N-(1,1-dimethylpropyl)-2,4-dimethoxybenzamide has also been found to have anti-cancer properties and has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, N-(1,1-dimethylpropyl)-2,4-dimethoxybenzamide has been found to have neuroprotective properties and has been shown to protect against neuronal damage in animal models of Parkinson's disease and stroke.
属性
IUPAC Name |
2,4-dimethoxy-N-(2-methylbutan-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO3/c1-6-14(2,3)15-13(16)11-8-7-10(17-4)9-12(11)18-5/h7-9H,6H2,1-5H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUERNUDDIGNFIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)NC(=O)C1=C(C=C(C=C1)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-dimethoxy-N-(2-methylbutan-2-yl)benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N'-{[(4-chloro-3-methylphenoxy)acetyl]oxy}-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5726743.png)

![2-ethoxy-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide](/img/structure/B5726760.png)
![2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]-N-2-naphthylacetamide](/img/structure/B5726772.png)
![4-[5-(4-ethylphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5726773.png)
![N-{4-[(2-chlorobenzyl)oxy]phenyl}nicotinamide](/img/structure/B5726778.png)
![3-methyl-N-[3-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B5726781.png)

![3-(4-chlorophenyl)-N'-[1-(4-ethoxyphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B5726799.png)
![3-[2-(3-fluoro-4-methoxyphenyl)-2-oxoethoxy]-4-methyl-6H-benzo[c]chromen-6-one](/img/structure/B5726802.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2,2-dimethylpropanamide](/img/structure/B5726805.png)
![N-(4-ethoxyphenyl)-2-[(2-methylbenzyl)thio]acetamide](/img/structure/B5726819.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-methylpropanamide](/img/structure/B5726822.png)
